molecular formula C18H17N3O4 B2426118 N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1171320-77-6

N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2426118
CAS No.: 1171320-77-6
M. Wt: 339.351
InChI Key: XYZZQVVTMXOMPL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a chemical compound offered for research and development purposes. This molecule is built around the 4H-pyrido[1,2-a]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . Compounds featuring this structure have been extensively investigated and described in scientific literature for their wide range of pharmaceutical applications . Historically, derivatives of this heterocyclic system have been explored as key structures in the development of various therapeutic agents, including antiulcer medications . The pyridopyrimidinone scaffold is a subject of ongoing research due to its versatility and significance in drug discovery efforts . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for diagnostic or therapeutic use, and strictly not for human consumption. The buyer assumes all responsibility for confirming the compound's identity and purity for their specific research application.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-5-4-8-21-17(23)10-16(20-18(12)21)25-11-15(22)19-13-6-3-7-14(9-13)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZQVVTMXOMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16N2O3C_{15}H_{16}N_2O_3. Its structure features a methoxyphenyl group and a pyrido-pyrimidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.30 g/mol
CAS NumberNot available

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Modulation of Signaling Pathways : It could interact with key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and growth.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Anticancer Activity

Several studies have reported that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative with a similar structure showed an IC50 value of 15 µM against breast cancer cell lines (MCF-7), indicating potent cytotoxicity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects:

  • Case Study 2 : Related compounds have shown effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anti-inflammatory Effects

Research indicates that similar compounds can reduce inflammatory cytokines:

  • Case Study 3 : A study demonstrated that a related compound decreased TNF-α and IL-6 levels in lipopolysaccharide-stimulated macrophages by up to 50%.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of structurally related compounds. Notably:

  • Synthesis : The synthesis involves multi-step reactions starting from commercially available precursors, leading to high-yield products.
  • Biological Testing : In vitro assays have been employed to evaluate the cytotoxicity and mechanism of action against various cancer cell lines.

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